Cerium hydroxide

Beschreibung

Eigenschaften

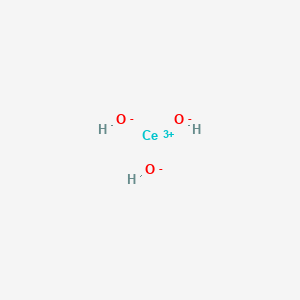

IUPAC Name |

cerium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJPQTDTZAKTFK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce(OH)3, CeH3O3 | |

| Record name | Cerium(III) hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065942 | |

| Record name | Cerium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.138 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Yellow, brown, or pink if impure; [Hawley] | |

| Record name | Cerous hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15785-09-8 | |

| Record name | Cerium hydroxide (Ce(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium hydroxide (Ce(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015785098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium hydroxide (Ce(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of Amorphous Cerium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of amorphous cerium hydroxide (B78521), a material of increasing interest in various scientific fields, including drug development. This document details the synthesis, physicochemical properties, and key analytical techniques used to characterize this amorphous nanomaterial. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key characterization methods are provided.

Introduction

Cerium hydroxide, in its amorphous state, presents unique properties that distinguish it from its crystalline counterparts. The lack of long-range atomic order in amorphous materials can lead to enhanced reactivity, altered electronic properties, and different dissolution behaviors, making it a promising candidate for applications in catalysis, as an antioxidant, and as a nanocarrier for drug delivery.[1][2] This guide focuses on the essential techniques and methodologies for the thorough characterization of amorphous this compound.

Synthesis of Amorphous this compound

Amorphous this compound is typically synthesized via precipitation methods, where a cerium salt precursor is reacted with a base under controlled conditions. The "green synthesis" approach, which utilizes environmentally benign reagents, is also a viable method.[3] A typical precipitation synthesis protocol is outlined below.

Experimental Protocol: Precipitation Synthesis

A common method for synthesizing amorphous this compound involves the precipitation of a cerium (IV) salt solution with a base, such as ammonium (B1175870) hydroxide. The reaction is typically carried out at a controlled pH to favor the formation of the amorphous phase.[4]

Materials:

-

Cerium (IV) ammonium nitrate (B79036) ((NH₄)₂Ce(NO₃)₆)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)

-

Deionized water

Procedure:

-

Prepare a 0.2 M solution of cerium (IV) ammonium nitrate in a mixture of ethanol and deionized water (e.g., 1:1 v/v).

-

Stir the solution vigorously at a controlled temperature (e.g., 50°C) in a three-neck flask equipped with a reflux condenser.

-

Slowly add ammonium hydroxide solution dropwise to the cerium salt solution until the pH of the mixture reaches a value greater than 8, which favors the precipitation of amorphous this compound.[4]

-

Continue stirring the resulting pale-yellow suspension for a set period (e.g., 1.5 hours) to ensure complete precipitation.[5]

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Dry the resulting amorphous this compound powder in an oven at a low temperature (e.g., 60-80°C) to avoid crystallization.

Experimental Workflow for Synthesis

Caption: Workflow for the precipitation synthesis of amorphous this compound.

Physicochemical Characterization

A thorough characterization of amorphous this compound is crucial to understand its properties and potential applications. The following sections detail the key analytical techniques and provide representative quantitative data.

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique used to determine the crystalline nature of a material. For amorphous this compound, the XRD pattern will exhibit broad, diffuse halos rather than sharp Bragg peaks, which are characteristic of crystalline materials.[4][6]

3.1.1. Experimental Protocol: Powder X-ray Diffraction (PXRD)

Instrument: A standard powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å) is typically used.[7]

Sample Preparation:

-

Ensure the amorphous this compound powder is finely ground to a particle size below 5 µm to minimize particle size effects.[1]

-

Mount the powder on a zero-background sample holder to avoid interference from the holder material, especially at low 2θ angles.[1]

-

Gently press the powder with a glass slide to create a flat and smooth surface that is flush with the sample holder.[1]

Data Collection Parameters:

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02° to 0.05°

-

X-ray Generator Settings: 40 kV and 40-44 mA[1]

Data Analysis: The absence of sharp diffraction peaks and the presence of a broad "amorphous hump" in the resulting diffractogram confirms the amorphous nature of the this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a sample. In the case of amorphous this compound, FTIR spectra will show characteristic absorption bands corresponding to O-H and Ce-O vibrations.

3.2.1. Experimental Protocol: FTIR Analysis

Instrument: A Fourier-transform infrared spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the amorphous this compound powder with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Collection Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹[9]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

Data Analysis: The spectrum is analyzed to identify characteristic peaks. A broad band in the region of 3000-3600 cm⁻¹ is attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water. A peak around 500-600 cm⁻¹ corresponds to the Ce-O stretching vibration.[8]

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to evaluate the thermal stability and decomposition behavior of amorphous this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

3.3.1. Experimental Protocol: TGA-DSC Analysis

Instrument: A simultaneous TGA-DSC instrument.

Sample Preparation:

-

Place a small, accurately weighed amount of the amorphous this compound powder (typically 5-15 mg) into an alumina (B75360) or platinum crucible.[8][10]

Data Collection Parameters:

-

Temperature Range: Ambient to 800°C or higher.[10]

-

Atmosphere: Inert (e.g., nitrogen) or oxidizing (e.g., air) at a flow rate of 20-50 mL/min.[10]

Data Analysis: The TGA curve will show weight loss steps corresponding to the removal of adsorbed water and the dehydroxylation of this compound to form cerium oxide. The DSC curve will indicate whether these processes are endothermic or exothermic. Amorphous this compound generally shows good thermal stability up to around 480°C.[3]

Experimental Workflow for Characterization

Caption: General workflow for the characterization of amorphous this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for amorphous this compound as reported in the literature.

Table 1: Particle Size and Surface Properties

| Property | Typical Value Range | Analytical Technique | Reference(s) |

| Particle Size (Hydrodynamic Diameter) | 60 - 200 nm | Dynamic Light Scattering (DLS) | [4] |

| Primary Particle Size | 3 - 4 nm | X-ray Diffraction (Scherrer Eq.) | [9] |

| Surface Area | 2.5 - 54 m²/g (for nanoparticles) | BET Analysis | [11] |

| Zeta Potential | -35.6 mV to +36.6 mV (pH dependent) | Zeta Potential Measurement | [12][13] |

Table 2: Thermal Properties

| Property | Observation | Analytical Technique | Reference(s) |

| Thermal Stability | Stable up to ~480°C | TGA | [3] |

| Decomposition | Dehydroxylation to CeO₂ | TGA-DSC | [14] |

Applications in Drug Development

The unique properties of amorphous this compound, particularly in its nanoparticle form (nanoceria), make it a promising material for various biomedical applications.

-

Drug Delivery: Cerium oxide nanoparticles can act as carriers for anticancer drugs, potentially improving their therapeutic efficacy.[1][15]

-

Antioxidant Properties: The ability of cerium to cycle between +3 and +4 oxidation states gives it potent antioxidant properties, which can be beneficial in treating diseases associated with oxidative stress.[2]

-

Wound Healing: Cerium compounds have been explored for their antimicrobial and anti-inflammatory effects in wound care.[14][16]

The development of amorphous this compound-based drug delivery systems requires a thorough understanding of its physicochemical characteristics to ensure safety, stability, and efficacy. The characterization techniques outlined in this guide are essential for the quality control and optimization of these advanced materials for pharmaceutical applications.

Conclusion

The characterization of amorphous this compound is a multi-faceted process that requires a combination of analytical techniques to fully elucidate its structural, compositional, and physicochemical properties. This guide provides a foundational understanding of the key methodologies involved, from synthesis to detailed characterization. For researchers and professionals in drug development, a comprehensive characterization is paramount for harnessing the potential of amorphous this compound in novel therapeutic applications.

References

- 1. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 2. CN1269327A - Technological process of preparing pure this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. repositum.tuwien.at [repositum.tuwien.at]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. jos.ac.cn [jos.ac.cn]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijraset.com [ijraset.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Barium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of barium hydroxide (B78521), a compound of significant interest in various scientific and industrial applications. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for their determination, and illustrates the relationships between these forms.

Introduction to Barium Hydroxide Polymorphs

Barium hydroxide, Ba(OH)₂, is an inorganic compound that primarily exists in three forms: anhydrous (Ba(OH)₂), monohydrate (Ba(OH)₂·H₂O), and octahydrate (Ba(OH)₂·8H₂O).[1][2] These polymorphs exhibit distinct crystal structures and properties, which are crucial for their application in fields ranging from chemical synthesis to materials science. The arrangement of barium ions, hydroxide ions, and water molecules within the crystal lattice dictates the material's physical and chemical behavior. Understanding these crystal structures at the atomic level is paramount for controlling its properties and optimizing its use in various applications.

Crystallographic Data of Barium Hydroxide Polymorphs

The crystal structures of the anhydrous, monohydrate, and octahydrate forms of barium hydroxide have been characterized using single-crystal X-ray diffraction and neutron diffraction techniques. A summary of their key crystallographic parameters is presented in the table below for easy comparison.

| Parameter | Anhydrous Ba(OD)₂ (at 200 K) * | Monohydrate Ba(OH)₂·H₂O | Octahydrate Ba(OH)₂·8H₂O |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P n m a | P2₁/n | P2₁/n |

| a (Å) | 10.9789 | 6.763 | 9.35 |

| b (Å) | 16.4317 | 6.471 | 9.28 |

| c (Å) | 7.0784 | 9.337 | 11.87 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 103.48 | 99 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1276.96 | 397.7 | 1017 |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 3.16 | 2.061 |

*Data for the deuterated form, Ba(OD)₂, is used as a proxy for the anhydrous form.[3]

Anhydrous Barium Hydroxide

The crystal structure of the anhydrous form, determined by neutron powder diffraction of its deuterated analogue, is orthorhombic with the space group P n m a.[3]

Barium Hydroxide Monohydrate

Barium hydroxide monohydrate crystallizes in the monoclinic system with the space group P2₁/n. It adopts a layered structure.[1]

Barium Hydroxide Octahydrate

The octahydrate form of barium hydroxide also crystallizes in the monoclinic system with the space group P2₁/n.[2][4] The Ba²⁺ centers are in a square antiprismatic geometry, each coordinated by two water ligands and six hydroxide ligands.[1] In the octahydrate, the individual Ba²⁺ centers are eight-coordinate but do not share ligands.[1]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of barium hydroxide polymorphs involves a series of well-defined experimental procedures. The following outlines a generalized protocol for single-crystal X-ray diffraction and powder neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is ideal for determining the precise atomic arrangement in a single crystal.

3.1.1. Crystal Growth and Selection:

-

Octahydrate: Colorless single crystals of barium hydroxide octahydrate can be grown by controlled evaporation of a saturated aqueous solution of Ba(OH)₂ at ambient temperature in a desiccator containing a drying agent like sulfuric acid.[5]

-

Monohydrate: The monohydrate can be obtained by heating the octahydrate in air.[1]

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

3.1.2. Data Collection:

-

The selected crystal is mounted on a goniometer head.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to irradiate the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

-

Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

3.1.3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.

Powder Neutron Diffraction

This technique is particularly useful for locating light atoms, such as hydrogen, and for studying deuterated samples.

3.2.1. Sample Preparation:

-

A polycrystalline powder of the barium hydroxide sample is prepared. For studies involving hydrogen atoms, deuterated samples are often used to reduce incoherent scattering.

3.2.2. Data Collection:

-

The powder sample is loaded into a suitable container (e.g., a vanadium can).

-

The sample is placed in a neutron beam produced by a nuclear reactor or a spallation source.

-

The scattered neutrons are detected at various angles (2θ) to obtain a diffraction pattern.

3.2.3. Data Analysis (Rietveld Refinement):

-

The Rietveld refinement method is used to analyze the powder diffraction pattern.

-

A theoretical diffraction pattern is calculated based on a structural model (including unit cell parameters, atomic positions, and other profile parameters).

-

The parameters of the model are adjusted iteratively to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

To better understand the workflow of crystal structure analysis and the relationship between the different polymorphs of barium hydroxide, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The crystal structure of barium hydroxide octahydrate Ba(... [degruyterbrill.com]

- 3. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 4. The crystal structure of barium hydroxide octahydrate Ba(OH)2 - 8H2O | Semantic Scholar [semanticscholar.org]

- 5. RRI Digital Repository: The crystal structure of barium hydroxide octahydrate Ba(OH)2.8H2O* [dspace.rri.res.in]

Formation of Gold(III) Hydroxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanisms governing the formation of gold(III) hydroxide (B78521) nanoparticles. Often a precursor to the synthesis of metallic gold nanoparticles, understanding the formation of gold(III) hydroxide is critical for controlling the size, morphology, and stability of the final nanoproducts. This document provides a comprehensive overview of the hydrolysis and condensation pathways, detailed experimental protocols, and quantitative data to support researchers in the field of nanotechnology and drug development.

Core Formation Mechanisms: From Precursor to Nanoparticle

The formation of gold(III) hydroxide nanoparticles is a multi-step process initiated by the hydrolysis of a gold(III) precursor, most commonly tetrachloroauric acid (HAuCl₄), followed by condensation of the resulting hydroxo species.

Hydrolysis of Tetrachloroaurate([AuCl₄]⁻)

In aqueous solution, the tetrachloroaurate (B171879) ion ([AuCl₄]⁻) undergoes successive hydrolysis reactions where chloride ligands are replaced by hydroxide ions as the pH of the solution increases. This process leads to the formation of a series of aquachlorohydroxogold(III) complexes.[1] The general sequence of these hydrolysis steps can be represented as:

[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nCl⁻ + nH⁺

As the pH is raised, the equilibrium shifts to the right, favoring the formation of hydroxo- and aqua-hydroxo gold(III) species.[2] These intermediate species are the primary building blocks for the subsequent formation of gold(III) hydroxide nanoparticles.

Condensation via Olation and Oxolation

Once the gold(III) hydroxo species are formed, they can undergo condensation reactions to form larger, polynuclear structures, eventually leading to the precipitation of gold(III) hydroxide nanoparticles. These condensation processes are primarily driven by two mechanisms common to metal-aqua ions: olation and oxolation.[3]

-

Olation: This process involves the formation of hydroxyl bridges (Au-OH-Au) between two gold centers, with the elimination of a water molecule. Olation is typically the initial and faster condensation step.

-

Oxolation: This mechanism involves the formation of oxo bridges (Au-O-Au) through the deprotonation of a bridging hydroxyl group, also resulting in the elimination of a water molecule. Oxolation often occurs after olation and leads to more condensed and stable structures.

While the specific pathways of olation and oxolation for gold(III) hydroxide are not as extensively documented as for other metal hydroxides like those of iron or aluminum, the fundamental principles are expected to be similar. The continuous formation of these Au-OH-Au and Au-O-Au linkages results in the growth of an amorphous gold(III) hydroxide network, which precipitates from the solution as nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of gold(III) hydroxide and the influence of pH on the resulting nanoparticles.

Table 1: Properties of Gold(III) Hydroxide Precipitate

| Property | Value | Source |

| Chemical Composition | Au(OH)₃ | [4] |

| Crystalline Structure | Amorphous | [4] |

| Morphology | Spherical | [4] |

| Particle Diameter | ~9 nm | [4] |

Table 2: Influence of pH on Gold Nanoparticle Size and Zeta Potential (using various reducing agents)

| pH | Average Particle Size (nm) | Zeta Potential (mV) | Source |

| 3 | 191.30 | -21.7 | [5] |

| 4 | 188.40 | -24.6 | [5] |

| 5 | 72.10 | -26.3 | [5] |

| 6 | 19.35 | -34.9 | [5] |

| 7 | 18.52 | -32.1 | [5] |

| 8 | 16.50 | -30.5 | [5] |

| 9 | 12.87 | -32.0 | [5] |

| 10 | - | -4.0 | [4] |

| 11.3 | - | -49.25 | [6] |

Note: Data in Table 2 pertains to metallic gold nanoparticles synthesized under different pH conditions, which influences the intermediate gold(III) hydroxide species. The zeta potential of colloids is a measure of their surface charge and provides an indication of their stability. Values more negative than -30 mV or more positive than +30 mV generally indicate good colloidal stability.[7]

Experimental Protocols

Synthesis and Isolation of Gold(III) Hydroxide Nanoparticles

This protocol describes a method for the synthesis and isolation of amorphous gold(III) hydroxide nanoparticles based on the hydrolysis of tetrachloroauric acid.

Materials:

-

Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Membrane filter (0.2 µm)

-

Freeze-dryer

Procedure:

-

Prepare a 1.0 g/L aqueous solution of HAuCl₄·3H₂O.

-

Prepare a 0.5 M aqueous solution of Na₂CO₃.

-

Slowly add the HAuCl₄ solution to the Na₂CO₃ solution while stirring vigorously. A brown precipitate of gold(III) hydroxide will form.

-

Continue stirring the mixture for 8 hours at room temperature to ensure complete precipitation.

-

Filter the precipitate using a 0.2 µm membrane filter.

-

Wash the precipitate thoroughly with deionized water to remove any remaining ions.

-

Freeze-dry the washed precipitate to obtain a fine powder of amorphous Au(OH)₃ nanoparticles.

Characterization of Gold(III) Hydroxide Nanoparticles

Transmission Electron Microscopy (TEM):

-

Disperse a small amount of the Au(OH)₃ nanoparticle powder in ethanol (B145695) by sonication.

-

Deposit a drop of the dispersion onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely before imaging.

-

Analyze the images to determine the size, shape, and morphology of the nanoparticles.

X-ray Diffraction (XRD):

-

Place the powdered Au(OH)₃ sample on a zero-background sample holder.

-

Perform XRD analysis over a 2θ range of 20-80°.

-

The absence of sharp diffraction peaks will confirm the amorphous nature of the material.[4]

Thermogravimetric/Differential Thermal Analysis (TG/DTA):

-

Place a known amount of the Au(OH)₃ powder in an alumina (B75360) crucible.

-

Heat the sample from room temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

The TG curve will show weight loss steps corresponding to dehydration and decomposition, which can be used to confirm the composition of the hydroxide.[4]

Zeta Potential Measurement:

-

Prepare a dilute suspension of Au(OH)₃ nanoparticles in deionized water or a buffer of known pH.

-

Introduce the suspension into the measurement cell of a zeta potential analyzer.

-

Measure the electrophoretic mobility of the particles to determine the zeta potential.

-

Repeat the measurement at different pH values to determine the isoelectric point and stability profile of the nanoparticles.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Experimental Workflow

Logical Relationships

References

An In-depth Technical Guide on the Solubility Product of Tetravalent Metal Hydroxides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Arium(IV) hydroxide" does not correspond to a known chemical compound, as "Arium" is not a recognized element. This guide will therefore focus on the solubility products of several common and well-documented tetravalent metal hydroxides, M(OH)₄, which is presumed to be the intended subject of inquiry.

This technical guide provides a comprehensive overview of the solubility product (Ksp) of tetravalent metal hydroxides, with a focus on quantitative data and experimental methodologies. The extremely low solubility of these compounds makes direct measurement challenging, often leading to a wide range of reported Ksp values in the literature.

Quantitative Data: Solubility Products of Tetravalent Hydroxides

The solubility product is the equilibrium constant for the dissolution of a solid substance into an aqueous solution. For a generic tetravalent metal hydroxide (B78521), M(OH)₄, the dissolution equilibrium and the corresponding Ksp expression are:

M(OH)₄(s) ⇌ M⁴⁺(aq) + 4OH⁻(aq) Ksp = [M⁴⁺][OH⁻]⁴

The following table summarizes the reported solubility product constants for several tetravalent metal hydroxides. It is important to note that these values can vary significantly based on the crystalline form of the hydroxide (amorphous vs. crystalline), the ionic strength of the medium, and the experimental method used for determination.

| Compound | Formula | log(Ksp) | Ksp | Notes |

| Zirconium(IV) hydroxide | Zr(OH)₄ | -62.46 ± 0.10 | 3.47 x 10⁻⁶³ | For the more stable ZrO₂ form. Equilibrium for the amorphous hydroxide was not observed even after four months.[1][2] |

| Thorium(IV) hydroxide | Th(OH)₄ | -50.52 ± 0.08 | 3.02 x 10⁻⁵¹ | Value determined for amorphous Th(OH)₄.[3] The solubility is known to decrease as the solid ages and becomes more crystalline.[4][5] |

| Tin(IV) hydroxide | Sn(OH)₄ | -56 to -57 | 1 x 10⁻⁵⁶ to 1 x 10⁻⁵⁷ | Also known as stannic hydroxide, it is an extremely insoluble substance.[3][6][7][8] |

| Plutonium(IV) hydroxide | Pu(OH)₄ | -57.85 ± 0.05 | 1.41 x 10⁻⁵⁸ | For amorphous Pu(OH)₄. Published values can vary by over 10 orders of magnitude due to challenges in measurement and disproportionation reactions.[9][10] |

Experimental Protocols for Ksp Determination

The determination of the solubility product for sparingly soluble hydroxides like M(OH)₄ compounds requires precise and carefully controlled experimental procedures. The primary methods involve measuring the equilibrium concentration of ions in a saturated solution.

1. Potentiometric pH Measurement of Saturated Solutions

This is the most common method for determining the Ksp of metal hydroxides.[11][12] It relies on the direct relationship between pH and the hydroxide ion concentration.

-

Principle: In a saturated solution of M(OH)₄, the hydroxide ion concentration is at its maximum and is directly related to the metal ion concentration by stoichiometry. By measuring the pH of the saturated solution, the pOH can be calculated (pOH = 14 - pH at 25°C), which in turn gives the hydroxide ion concentration ([OH⁻] = 10⁻ᵖᴼᴴ). The metal ion concentration [M⁴⁺] can then be deduced, and the Ksp calculated.

-

Methodology:

-

Synthesis of the Hydroxide: The metal hydroxide is typically synthesized by precipitation from a soluble salt of the metal (e.g., MCl₄ or M(NO₃)₄) by the addition of a base (e.g., NaOH or NH₄OH) under controlled conditions.[5][6]

-

Preparation of Saturated Solution: The precipitated hydroxide is thoroughly washed with deionized water to remove any soluble impurities. It is then added to deionized water in a sealed container to create a slurry. The mixture is agitated for an extended period (days to months) at a constant temperature to ensure equilibrium is reached.[13][9]

-

Phase Separation: The solid and aqueous phases are separated. This is a critical step, often involving filtration through a series of membranes with decreasing pore sizes (e.g., ultrafiltration) to remove any colloidal particles that could lead to an overestimation of solubility.[2][4]

-

pH Measurement: A calibrated pH meter is used to measure the pH of the clear, saturated filtrate.[11][12]

-

Calculation:

-

Calculate pOH: pOH = 14.00 - pH

-

Calculate [OH⁻]: [OH⁻] = 10⁻ᵖᴼᴴ

-

From the stoichiometry M(OH)₄ ⇌ M⁴⁺ + 4OH⁻, the concentration of the metal ion is [M⁴⁺] = [OH⁻] / 4.

-

Calculate Ksp: Ksp = ([OH⁻]/4) * [OH⁻]⁴ = [OH⁻]⁵ / 4.

-

-

2. Acid Titration Method

This method involves dissolving the metal hydroxide in a known amount of strong acid and then back-titrating the excess acid.

-

Principle: A known, excess amount of a strong acid is used to completely dissolve the solid metal hydroxide. The remaining acid is then titrated with a standardized strong base. The amount of acid that reacted with the hydroxide is determined, from which the amount of hydroxide, and thus its solubility, can be calculated.

-

Methodology:

-

A carefully measured sample of the saturated solution (or a known mass of the solid hydroxide) is treated with a precise volume of a standardized strong acid (e.g., HCl).

-

The solution is stirred to ensure complete dissolution of the hydroxide.

-

An appropriate indicator is added, and the solution is titrated with a standardized strong base (e.g., NaOH) to the endpoint.

-

The moles of hydroxide that reacted are calculated from the difference between the initial moles of acid and the moles of excess acid determined by titration. This allows for the calculation of the ion concentrations at equilibrium.[14]

-

3. Direct Measurement of Metal Ion Concentration

For some systems, it is possible to directly measure the concentration of the metal ion in the saturated solution using highly sensitive analytical techniques.

-

Principle: After reaching equilibrium and separating the solid, the concentration of the dissolved metal ion is measured directly.

-

Methodology:

-

Prepare a saturated solution and perform phase separation as described above.

-

Analyze the filtrate for the metal ion concentration using methods such as:

-

Once [M⁴⁺] is known, the [OH⁻] can be determined from the pH, or if not measured, calculated from stoichiometry ([OH⁻] = 4 * [M⁴⁺]).

-

Calculate Ksp: Ksp = [M⁴⁺] * (4[M⁴⁺])⁴ = 256 * [M⁴⁺]⁵.

-

Visualizations

The following diagram outlines the general experimental workflow for determining the solubility product of a tetravalent metal hydroxide using the potentiometric pH measurement method.

Workflow for Ksp Determination of M(OH)₄

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. ChemTeam: Ksp [chemteam.info]

- 4. tandfonline.com [tandfonline.com]

- 5. Thorium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 6. Tin hydroxide (Sn(OH)4), (T-4)- | 12054-72-7 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Solved (a) The solubility product, Ksp, of Sn(OH)4(s) is | Chegg.com [chegg.com]

- 9. Solubility products of plutonium(IV) oxide and hydroxide [inis.iaea.org]

- 10. Solubility product of Pu(OH)4(am) [inis.iaea.org]

- 11. chymist.com [chymist.com]

- 12. kingsborough.edu [kingsborough.edu]

- 13. Solubility products of plutonium(IV) oxide and hydroxide [inis.iaea.org]

- 14. haslag.us [haslag.us]

The Use of Barium Hydroxide in Ceria Nanoparticle Synthesis: A Technical Review

While the direct use of barium hydroxide (B78521) as a primary precursor for the synthesis of undoped ceria (CeO₂) nanoparticles is not extensively documented in publicly available scientific literature, this technical guide will explore the closely related and well-researched area of barium-doped ceria nanoparticles. This paper will detail the synthesis methodologies, present quantitative data from various studies, and provide visual workflows for the experimental processes involved in creating barium-doped ceria nanomaterials. The information is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of doped ceria nanoparticles.

The synthesis of ceria nanoparticles typically involves the precipitation of a cerium salt, such as cerium nitrate (B79036) hexahydrate, using a basic solution. Common precipitating agents include sodium hydroxide, ammonium (B1175870) hydroxide, and potassium carbonate.[1] While barium hydroxide is a strong base and could theoretically be used to induce precipitation, its application in this context is not a common practice according to the available literature. Instead, barium is more frequently incorporated as a dopant into the ceria lattice to enhance its properties for various applications, including catalysis and solid oxide fuel cells.[2][3]

Synthesis of Barium-Doped Ceria Nanoparticles

The most prevalent methods for synthesizing barium-doped ceria nanoparticles are co-precipitation and sol-gel techniques.[3] These methods allow for the homogeneous incorporation of barium ions into the ceria crystal structure.

Experimental Protocol: Co-Precipitation Method for Barium-Doped Ceria Nanoparticles

This protocol is based on a typical co-precipitation synthesis of barium-doped ceria.[3]

-

Precursor Solution Preparation:

-

Precipitation:

-

Aging and Washing:

-

The resulting precipitate is aged for a specific period.

-

The precipitate is then filtered and washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

-

Drying and Calcination:

Experimental Protocol: Solvothermal Method for Barium-Doped Ceria Nanoparticles

The solvothermal method is another effective technique for producing crystalline barium-doped ceria nanopowders.[2][4]

-

Precursor Solution:

-

Prepare a solution of metal nitrates (cerium and barium) in a solvent, often ethylene (B1197577) glycol.[2]

-

-

Precipitation:

-

Add a precipitating agent, such as aqueous ammonium hydroxide, to the solution.[2]

-

-

Solvothermal Reaction:

-

Product Recovery:

-

After the reaction, the autoclave is cooled, and the resulting nanopowders are collected, washed, and dried.

-

Quantitative Data on Barium-Doped Ceria Nanoparticles

The properties of the synthesized nanoparticles are highly dependent on the synthesis parameters. The following tables summarize quantitative data from various studies on barium-doped ceria nanoparticles.

| Synthesis Method | Precursors | Precipitating Agent | Reaction Temperature (°C) | Reaction Time (h) | Average Particle Size (nm) | Crystallite Size (nm) | Reference |

| Co-precipitation | Ce(NO₃)₃·6H₂O, Ba(NO₃)₂ | Na₂CO₃ | 100 (solution), 800 (calcination) | 1 (solution), 4 (calcination) | - | Reduced with doping | [3] |

| Solvothermal | Metal Nitrates | Ammonium Hydroxide | 210-230 | 6 | < 10 | - | [2][4] |

| Sol-gel | Ce(NO₃)₃·6H₂O, BaCO₃ | NaOH | 100 (solution), 800 (calcination) | 1 (solution), 4 (calcination) | - | - | [3] |

Table 1: Summary of Synthesis Parameters and Resulting Nanoparticle Properties for Barium-Doped Ceria.

| Characterization Technique | Property | Value | Reference |

| X-ray Diffraction (XRD) | Crystal Structure | Cubic fluorite | [2][4] |

| Scanning Electron Microscopy (SEM) | Morphology | Spherical | [2] |

Table 2: Structural and Morphological Properties of Barium-Doped Ceria Nanoparticles.

Experimental Workflows

The following diagrams illustrate the typical workflows for the co-precipitation and solvothermal synthesis of barium-doped ceria nanoparticles.

Co-Precipitation Synthesis Workflow

Solvothermal Synthesis Workflow

References

- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. electrochemsci.org [electrochemsci.org]

- 4. Fabrication and Characterization of Barium Doped Ceria Nanopowders by a Solvothermal Processing | Scientific.Net [scientific.net]

An In-depth Technical Guide to the Barium Hydroxide Pourbaix Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the barium hydroxide (B78521) Pourbaix diagram, a critical tool for understanding the electrochemical stability of barium in aqueous environments. The information presented herein is essential for researchers and professionals involved in fields where the interaction of barium with water is a key consideration, including materials science, geochemistry, and pharmaceutical development where barium compounds may be used as reactants or catalysts.

Introduction to Pourbaix Diagrams

A Pourbaix diagram, also known as a potential-pH diagram, is a graphical representation of the thermodynamic stability of a metal-water system. It maps the regions of stability for different species of an element as a function of the electrochemical potential (E) and the pH of the aqueous solution. These diagrams are invaluable for predicting the corrosion, passivation, and immunity of metals in different environments.

The Pourbaix diagram for the barium-water system specifically illustrates the conditions under which metallic barium (Ba), barium ions (Ba²⁺), and solid barium hydroxide (Ba(OH)₂) are the most stable species. This understanding is crucial for controlling the reactivity and dissolution of barium and its compounds.

Thermodynamic Data for the Barium-Water System

The construction of the barium Pourbaix diagram is based on fundamental thermodynamic data. The following table summarizes the key quantitative data for the relevant species in the barium-water system at standard conditions (298.15 K and 1 atm).

| Parameter | Species | Value |

| Standard Gibbs Free Energy of Formation (ΔGf°) | ||

| Ba(s) | 0 kJ/mol | |

| Ba²⁺(aq) | -560.74 kJ/mol | |

| Ba(OH)₂(s) | -855.1 kJ/mol (calculated) | |

| H₂O(l) | -237.18 kJ/mol | |

| OH⁻(aq) | -157.24 kJ/mol | |

| Standard Electrode Potential (E°) | ||

| Ba²⁺(aq) + 2e⁻ ⇌ Ba(s) | -2.90 V vs. SHE | |

| Solubility Product (Ksp) | ||

| Ba(OH)₂(s) | 5.0 x 10⁻³ |

Note: The Standard Gibbs Free Energy of Formation for Ba(OH)₂(s) was calculated using the Standard Enthalpy of Formation (-944.7 kJ/mol) and an estimated Standard Molar Entropy.

The Pourbaix Diagram for Barium Hydroxide

The Pourbaix diagram for the barium-water system is characterized by three main regions corresponding to the stable forms of barium: metallic barium (Ba), dissolved barium ions (Ba²⁺), and solid barium hydroxide (Ba(OH)₂). The lines separating these regions represent the equilibrium conditions between the species.

Interpretation of the Diagram

-

Region of Immunity (Ba) : At very low electrochemical potentials, metallic barium is the thermodynamically stable form. In this region, barium is immune to corrosion.

-

Region of Corrosion (Ba²⁺) : At higher potentials and in the acidic to moderately alkaline pH range, barium exists as the soluble Ba²⁺ ion. This is the region where corrosion of metallic barium occurs.

-

Region of Passivation (Ba(OH)₂) : At high pH values, solid barium hydroxide is the stable phase. The formation of a Ba(OH)₂ layer on the surface of metallic barium can lead to passivation, protecting the metal from further corrosion.

The following Graphviz diagram illustrates the logical relationship between the stability regions in the barium Pourbaix diagram.

Experimental Protocols for a Barium Pourbaix Diagram

The thermodynamic data used to construct a Pourbaix diagram can be determined and validated through various electrochemical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Determination of Ba(OH)₂ Solubility Product

Objective: To determine the solubility product (Ksp) of barium hydroxide.

Materials:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Saturated solution of Ba(OH)₂

-

pH meter with a combination glass electrode

-

Burette, beaker, magnetic stirrer, and stir bar

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Pipette a known volume (e.g., 50.0 mL) of the clear, saturated Ba(OH)₂ solution into a beaker.

-

Immerse the pH electrode in the solution and begin stirring gently.

-

Record the initial pH of the Ba(OH)₂ solution.

-

Titrate the Ba(OH)₂ solution with the standardized HCl solution, adding the titrant in small increments (e.g., 0.5 mL).

-

Record the pH after each addition of the titrant.

-

Continue the titration well past the equivalence point, which is indicated by a sharp change in pH.

-

Plot the pH versus the volume of HCl added to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

-

At the half-equivalence point, the pOH can be determined, from which the hydroxide ion concentration [OH⁻] can be calculated.

-

The barium ion concentration [Ba²⁺] is half of the [OH⁻] at the equivalence point.

-

Calculate the Ksp using the formula: Ksp = [Ba²⁺][OH⁻]².

Cyclic Voltammetry for the Study of Barium Electrode Behavior

Objective: To investigate the redox behavior of a barium electrode in an aqueous solution and identify the potentials for oxidation and reduction.

Materials:

-

Barium metal electrode (working electrode)

-

Platinum wire or graphite (B72142) rod (counter electrode)

-

Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode (reference electrode)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Aqueous electrolyte solution with a known pH (e.g., 0.1 M NaCl)

-

Inert gas (e.g., nitrogen or argon) for deaeration

Procedure:

-

Assemble the three-electrode electrochemical cell with the barium working electrode, platinum counter electrode, and reference electrode.

-

Fill the cell with the electrolyte solution of a specific pH.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential, and scan rate. The potential range should be chosen to encompass the expected redox reactions of the Ba/Ba²⁺ couple.

-

Run the cyclic voltammetry scan, recording the current response as a function of the applied potential.

-

Analyze the resulting voltammogram to identify the anodic peak (oxidation of Ba to Ba²⁺) and the cathodic peak (reduction of Ba²⁺ to Ba).

-

Repeat the experiment at different pH values to observe the effect of pH on the redox potentials.

The following Graphviz diagram outlines the experimental workflow for cyclic voltammetry.

Conclusion

The Pourbaix diagram for barium hydroxide provides a fundamental framework for understanding the electrochemical behavior of barium in aqueous solutions. By integrating thermodynamic data with experimental validation, researchers and professionals can predict and control the stability of barium-containing systems. This knowledge is paramount for applications ranging from the synthesis of barium compounds to the prevention of unwanted side reactions in various industrial and developmental processes. The detailed experimental protocols provided in this guide offer a practical approach for the determination and verification of the thermodynamic parameters that govern the barium-water system.

An In-depth Technical Guide to the Redox Properties of the Cerium(III)/Cerium(IV) Couple in the Presence of Barium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox chemistry of the cerium(III)/cerium(IV) couple in an alkaline environment facilitated by barium hydroxide (B78521). In such conditions, the chemistry of cerium is dominated by the precipitation of its hydroxides, Ce(OH)₃ and Ce(OH)₄. The redox potential of the system is consequently governed by the equilibrium between these two solid phases.

Core Concepts: The Ce(OH)₄/Ce(OH)₃ Redox Couple

In aqueous solutions, the standard redox potential of the Ce⁴⁺/Ce³⁺ couple is +1.72 V vs. the Standard Hydrogen Electrode (SHE). However, this potential is highly dependent on the pH of the medium. In the presence of a strong base such as barium hydroxide, the pH of the solution is significantly elevated, leading to the precipitation of cerium(III) and cerium(IV) hydroxides due to their low solubility.

The relevant redox half-reaction in a highly alkaline environment is the oxidation of solid cerium(III) hydroxide to solid cerium(IV) hydroxide:

Ce(OH)₃(s) + OH⁻(aq) ⇌ Ce(OH)₄(s) + e⁻

The standard electrode potential for the Ce(OH)₄/Ce(OH)₃ couple is significantly lower than that of the aqueous Ce⁴⁺/Ce³⁺ couple.

The role of barium hydroxide is primarily to provide a high concentration of hydroxide ions, thus driving the precipitation of cerium hydroxides. While the formation of barium cerate (BaCeO₃) from cerium oxides and barium salts is known to occur at high temperatures, its formation and influence on the redox properties in aqueous barium hydroxide solutions at ambient temperatures are not well-documented. Therefore, for the purposes of this guide, the primary effect of barium hydroxide is considered to be the control of pH.

Quantitative Data

The following table summarizes key quantitative data for the cerium hydroxide redox system. This data is essential for understanding and modeling the behavior of the Ce(III)/Ce(IV) couple in alkaline media.

| Parameter | Value | Conditions | Reference |

| Standard Redox Potential (E°) | |||

| Ce⁴⁺(aq) + e⁻ ⇌ Ce³⁺(aq) | +1.72 V vs. SHE | 1 M HClO₄ | [1](--INVALID-LINK--) |

| Ce(OH)₄(s) + e⁻ ⇌ Ce(OH)₃(s) + OH⁻(aq) | -0.85 V vs. SHE | Standard Conditions | [Calculated from Gibbs Free Energy Data] |

| Solubility Product (Ksp) | |||

| Ce(OH)₃ | 1.5 x 10⁻²⁰ | 25 °C | [2](--INVALID-LINK--) |

| Ce(OH)₄ | 1.0 x 10⁻⁵¹ | 25 °C | [2](--INVALID-LINK--) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | |||

| Ce(OH)₃(s) | -1285.3 kJ/mol | 298.15 K | [3](--INVALID-LINK--) |

| Ce(OH)₄(s) | -1435.1 kJ/mol | 298.15 K | [Calculated from E° and ΔGf° of Ce(OH)₃] |

| H₂O(l) | -237.1 kJ/mol | 298.15 K | [Standard Thermodynamic Tables] |

| OH⁻(aq) | -157.2 kJ/mol | 298.15 K | [Standard Thermodynamic Tables] |

| Crystal Structure | |||

| Ce(OH)₃ | Hexagonal | - | [4](--INVALID-LINK--) |

| Ce(OH)₄ | Amorphous or poorly crystalline | - | [5](--INVALID-LINK--) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of cerium hydroxides and their electrochemical characterization in a barium hydroxide medium.

Synthesis of Cerium(III) Hydroxide (Ce(OH)₃)

Objective: To precipitate Ce(OH)₃ from a soluble Ce(III) salt.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water, deoxygenated

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a 0.1 M solution of Ce(NO₃)₃·6H₂O in deoxygenated deionized water.

-

Prepare a 0.2 M solution of Ba(OH)₂·8H₂O in deoxygenated deionized water.

-

In a glovebox or under a continuous flow of inert gas to prevent oxidation, slowly add the Ba(OH)₂ solution to the Ce(NO₃)₃ solution with constant stirring.

-

A white precipitate of Ce(OH)₃ will form immediately.

-

Continue stirring for 1 hour to ensure complete precipitation.

-

Centrifuge the suspension and discard the supernatant.

-

Wash the precipitate three times with deoxygenated deionized water to remove any unreacted reagents.

-

Dry the Ce(OH)₃ precipitate under vacuum at room temperature.

Synthesis of Cerium(IV) Hydroxide (Ce(OH)₄)

Objective: To synthesize Ce(OH)₄ by oxidation of Ce(III).

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium (B1175870) hydroxide (NH₄OH), 28-30%

-

Hydrogen peroxide (H₂O₂), 30%

-

Deionized water

Procedure:

-

Dissolve Ce(NO₃)₃·6H₂O in deionized water to make a 0.1 M solution.

-

Slowly add ammonium hydroxide to the cerium nitrate solution while stirring until the pH reaches approximately 9. This will precipitate Ce(OH)₃.

-

To the suspension of Ce(OH)₃, slowly add 30% H₂O₂ dropwise. The white precipitate will turn yellow, indicating the oxidation of Ce(III) to Ce(IV) and the formation of Ce(OH)₄.

-

Continue stirring for 2 hours to ensure complete oxidation.

-

Centrifuge the suspension and discard the supernatant.

-

Wash the yellow precipitate three times with deionized water.

-

Dry the Ce(OH)₄ precipitate in an oven at 80°C.

Cyclic Voltammetry of Cerium Hydroxides

Objective: To investigate the redox behavior of the Ce(OH)₄/Ce(OH)₃ couple. Due to the solid nature of the reactants and products, a carbon paste electrode (CPE) is a suitable working electrode.

Materials:

-

Synthesized Ce(OH)₃ and Ce(OH)₄ powders

-

Graphite (B72142) powder

-

Mineral oil (Nujol)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) for the electrolyte

-

Deionized water, deoxygenated

-

Potentiostat/Galvanostat

-

Three-electrode cell (Working: Carbon Paste Electrode, Reference: Ag/AgCl in saturated KCl, Counter: Platinum wire)

Procedure:

-

Prepare the Carbon Paste Electrode:

-

Thoroughly mix a known ratio of the this compound powder (either Ce(OH)₃ or a mixture of Ce(OH)₃ and Ce(OH)₄) with graphite powder (e.g., 10:90 wt%).

-

Add a few drops of mineral oil and mix until a uniform paste is formed.

-

Pack the paste into the well of the CPE holder and smooth the surface.

-

-

Prepare the Electrolyte: Prepare a saturated solution of Ba(OH)₂ in deoxygenated deionized water.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared CPE as the working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode.

-

Fill the cell with the deoxygenated Ba(OH)₂ electrolyte.

-

Purge the electrolyte with an inert gas for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

-

Perform cyclic voltammetry by scanning the potential in a range expected to encompass the Ce(OH)₄/Ce(OH)₃ redox transition (e.g., from -1.2 V to 0.2 V vs. Ag/AgCl).

-

Vary the scan rate (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the redox process.

-

Potentiometric Titration

Objective: To determine the stoichiometry of the redox reaction and the formal potential of the Ce(OH)₄/Ce(OH)₃ couple in barium hydroxide solution. This is a challenging experiment due to the solid nature of the reactants. A possible approach involves the titration of a suspension.

Materials:

-

Synthesized Ce(OH)₃ powder

-

A standardized solution of a strong oxidizing agent soluble and stable in alkaline media (e.g., potassium permanganate, KMnO₄, or potassium ferricyanide, K₃[Fe(CN)₆]).

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

High-impedance voltmeter or pH/mV meter

-

Platinum indicator electrode

-

Saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode

-

Magnetic stirrer

Procedure:

-

Prepare a saturated solution of Ba(OH)₂ in deoxygenated deionized water to be used as the reaction medium.

-

Suspend a precisely weighed amount of Ce(OH)₃ powder in a known volume of the Ba(OH)₂ solution.

-

Place the suspension in a titration vessel and immerse the platinum indicator electrode and the reference electrode.

-

Stir the suspension continuously to ensure good contact between the solid and the solution.

-

Add the standardized oxidizing agent solution in small, known increments.

-

After each addition, allow the potential reading to stabilize and record the value.

-

Continue the titration well past the equivalence point.

-

Plot the measured potential versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key relationships and workflows.

Caption: Chemical equilibria of cerium species in a barium hydroxide solution.

Caption: Experimental workflow for cyclic voltammetry of cerium hydroxides.

Conclusion

The redox properties of the cerium(III)/cerium(IV) couple in the presence of barium hydroxide are dictated by the chemistry of their solid hydroxides. The high pH environment ensures the predominance of Ce(OH)₃ and Ce(OH)₄, and the redox potential is governed by the equilibrium between these two phases. The experimental investigation of this system requires techniques suitable for solid-state electrochemistry, such as cyclic voltammetry with a carbon paste electrode. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with cerium-based systems in alkaline environments. Further research into the potential formation of barium cerates under these conditions could provide deeper insights into the complex chemistry of this system.

References

Unlocking the Electrochemical Potential of Cerium Carbonate Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cerium carbonate hydroxide (B78521) (Ce(CO3)(OH)) is emerging as a material of significant interest in various electrochemical applications, ranging from energy storage to electrocatalysis. Its unique electronic structure and redox activity, stemming from the accessible Ce(III)/Ce(IV) couple, make it a compelling candidate for advanced material development. This technical guide provides an in-depth overview of the core electrochemical properties of cerium carbonate hydroxide, detailing experimental methodologies and presenting key quantitative data for comparative analysis.

Synthesis of Cerium Carbonate Hydroxide

The electrochemical performance of cerium carbonate hydroxide is intrinsically linked to its morphology and crystallinity, which are controlled by the synthesis method. Hydrothermal synthesis is a prevalent technique for producing well-defined Ce(CO3)(OH) nanostructures.

Experimental Protocol: Hydrothermal Synthesis

A typical hydrothermal synthesis protocol for cerium carbonate hydroxide nanostructures is as follows:

-

Precursor Solution Preparation: Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) is used as the cerium source, and urea (B33335) (CO(NH₂)₂) often serves as a precipitating agent. In a representative synthesis, stoichiometric amounts of cerium nitrate and urea are dissolved in deionized water under constant stirring to form a homogeneous solution.

-

Hydrothermal Reaction: The precursor solution is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically between 120°C and 180°C, for a duration ranging from a few hours to a full day. The hydrolysis of urea at elevated temperatures gradually releases carbonate and hydroxide ions, leading to the controlled precipitation of Ce(CO3)(OH).

-

Product Recovery and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at a moderate temperature (e.g., 60-80°C).

The morphology of the resulting cerium carbonate hydroxide, such as nanorods or other structures, can be controlled by adjusting parameters like the concentration of precursors, the reaction temperature, and the duration of the hydrothermal treatment.

Electrochemical Characterization

The electrochemical properties of cerium carbonate hydroxide are primarily investigated using a three-electrode system comprising a working electrode, a counter electrode, and a reference electrode.

Experimental Protocol: Working Electrode Preparation

A standard procedure for preparing a working electrode with cerium carbonate hydroxide for electrochemical analysis is as follows:

-

Slurry Formulation: A slurry is prepared by mixing the active material (Ce(CO3)(OH)), a conductive agent (e.g., carbon black or acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) (PVDF) or Nafion). A common weight ratio for these components is 80:10:10 (active material:conductive agent:binder).

-

Homogenization: The mixture is dispersed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) for PVDF, to form a homogeneous slurry. This is often achieved through sonication or magnetic stirring.

-

Electrode Coating: The slurry is then uniformly coated onto a current collector, which is typically a piece of nickel foam, carbon cloth, or glassy carbon electrode.

-

Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent completely.

Core Electrochemical Techniques and Findings

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of cerium carbonate hydroxide. The Ce(III)/Ce(IV) redox couple is the cornerstone of its electrochemical activity.[1]

Experimental Protocol:

-

Electrolyte: Aqueous solutions such as potassium hydroxide (KOH) or sulfuric acid (H₂SO₄) are commonly used.

-

Three-Electrode Setup: A prepared Ce(CO3)(OH) working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode are immersed in the electrolyte.

-

Voltage Sweep: The potential of the working electrode is swept linearly with time between two set vertex potentials.

The resulting voltammogram reveals the oxidation and reduction peaks corresponding to the Ce(III) to Ce(IV) transition and its reverse. The shape of the CV curves can provide insights into the reaction kinetics and the capacitive nature of the material.

Galvanostatic Charge-Discharge (GCD)

GCD measurements are crucial for evaluating the capacitive performance of cerium carbonate hydroxide, particularly in the context of supercapacitors.

Experimental Protocol:

-

The three-electrode cell is assembled as in the CV experiment.

-

A constant current is applied to the working electrode to charge it to a specific potential, followed by discharging at the same constant current.

The time taken for the charge and discharge cycles is used to calculate the specific capacitance of the material.

Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to investigate the charge transfer kinetics and the internal resistance of the electrode-electrolyte interface.

Experimental Protocol:

-

A small amplitude AC voltage (e.g., 5-10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

-

The resulting current and phase shift are measured to determine the impedance.

The Nyquist plot obtained from EIS provides information about the equivalent series resistance (ESR), charge transfer resistance (Rct), and diffusive resistance.

Quantitative Electrochemical Data

The following tables summarize key quantitative data reported for cerium carbonate hydroxide and related cerium compounds in electrochemical applications.

Table 1: Supercapacitor Performance of Cerium-Based Materials

| Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) |

| Ce(OH)₃ | Non-aqueous | 78 | - |

| Ce-MOF/GO Composite | 3 M KOH + 0.2 M K₃Fe(CN)₆ | 2221.2 | 1 |

| Ce-doped Co₃O₄ | - | 1309.6 | - |

Note: The performance of cerium-based materials can be significantly enhanced through composite formation and the use of redox-active electrolytes.[2][3][4]

Table 2: Lithium-Ion Battery Performance of Ce(CO3)(OH) Nanorods

| Parameter | Value | Conditions |

| Initial Discharge Capacity | ~621.6 mAh/g | 0.2 mA/cm² |

| Discharge Capacity after 100 Cycles | ~362 mAh/g | 0.2 mA/cm² |

| Coulombic Efficiency after 100 Cycles | ~98% | 0.2 mA/cm² |

| Li-ion Diffusion Coefficient | 1.36 x 10⁻¹⁹ cm²/s | - |

Data sourced from a study on Ce(CO3)(OH) nanorods as an anode material.

Concluding Remarks

Cerium carbonate hydroxide demonstrates promising electrochemical properties, making it a versatile material for energy storage and conversion applications. The ability to tune its morphology through controlled synthesis, coupled with the inherent redox activity of the cerium ion, provides a rich platform for further research and development. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for scientists and researchers aiming to explore and harness the full potential of this intriguing material. Future work focusing on composite engineering and electrolyte optimization is expected to further enhance its electrochemical performance.

References

Green Synthesis of Cerium Hydroxide: A Technical Guide Using Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the green synthesis of cerium hydroxide (B78521), a critical precursor in the production of cerium oxide nanoparticles, utilizing plant extracts. This eco-friendly approach leverages the bioactive compounds in plants as reducing and capping agents, offering a sustainable alternative to conventional chemical synthesis methods. This document outlines detailed experimental protocols, presents quantitative data from various studies, and illustrates the synthesis pathway and workflow through diagrams.

Introduction

The biosynthesis of nanoparticles using plant extracts has gained significant traction due to its cost-effectiveness, simplicity, and environmental friendliness.[1][2][3] Plant extracts are rich in phytochemicals such as flavonoids, polyphenols, terpenoids, and alkaloids, which can effectively reduce metal ions and stabilize the resulting nanoparticles, preventing their aggregation.[4][5][6] In the synthesis of cerium-based nanoparticles, these phytochemicals facilitate the reduction of cerium salts to form cerium hydroxide (Ce(OH)₃), which can then be converted to cerium oxide (CeO₂) through calcination.[7] This guide focuses on the initial, crucial step of this compound formation.

Experimental Protocols

The following sections detail the generalized and specific protocols for the green synthesis of this compound using plant extracts, compiled from various research studies.

General Protocol for Plant Extract Preparation

The preparation of the aqueous plant extract is the foundational step in the green synthesis process.

-

Collection and Cleaning: Fresh plant leaves, fruits, or other desired parts are collected and thoroughly washed with deionized water to remove any dust and impurities.[7]

-

Drying and Pulverization: The cleaned plant material is air-dried at room temperature for one or more days and then pulverized into a fine powder using a blender or mortar and pestle.[7]

-

Extraction: A specific amount of the powdered plant material (e.g., 10 g) is mixed with a measured volume of deionized water (e.g., 100 mL).[7]

-

Heating and Stirring: The mixture is heated to a specific temperature (e.g., 60-80°C) for a set duration (e.g., 30-60 minutes) with constant stirring.[7]

-

Filtration: The resulting aqueous extract is filtered using standard filter paper (e.g., Whatman No. 4) to remove solid plant debris.[7]

-

Storage: The clear extract is stored at a low temperature (e.g., 4°C) for future use.[7]

Synthesis of this compound Precipitate

This protocol describes the formation of this compound from a cerium salt precursor using the prepared plant extract.

-

Precursor Solution Preparation: A precursor solution of a specific molarity (e.g., 0.1 M) is prepared by dissolving a cerium salt, such as cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), in the prepared plant extract.[7]

-

Reaction Mixture: The plant extract containing the cerium salt is subjected to constant stirring, often with heating to a specific temperature (e.g., 50-80°C).[4][7]

-

pH Adjustment (Optional but common): In some protocols, the pH of the mixture is adjusted to be alkaline (e.g., pH 11) using a base like sodium hydroxide (NaOH) to facilitate the precipitation of this compound.[5]

-

Precipitation: The reaction is allowed to proceed for a specified time (e.g., 1-2 hours), during which a color change and the formation of a precipitate (this compound) are observed.[4][7][8]

-

Separation and Washing: The this compound precipitate is separated from the solution by centrifugation (e.g., 4000-6000 rpm) or filtration.[4][7] The precipitate is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[4][7]

-

Drying: The washed precipitate is dried in a hot air oven at a relatively low temperature (e.g., 60-70°C) to obtain the final this compound powder.[7][8]

Note: To obtain cerium oxide (CeO₂) nanoparticles, a subsequent calcination step at high temperatures (e.g., 400-600°C) is typically performed.[4][7][9]

Quantitative Data from Green Synthesis Studies

The following tables summarize key quantitative data from various studies on the green synthesis of cerium-based nanoparticles using different plant extracts. While most studies focus on the final CeO₂ product, the initial particle formation occurs as this compound.

| Plant Extract | Precursor | Synthesis Conditions | Nanoparticle Size (nm) | Crystallite Size (nm) | Band Gap (eV) | Reference |

| Lycium cooperi | Ce(NO₃)₃·6H₂O | 80°C for 1h, calcined at 400°C | ~7 (TEM), ~85 (SEM) | - | ~3.29 | [7] |

| Azadirachta indica | Cerric Ammonium Nitrate | 50°C for 2h, calcined at 550°C | - | - | - | [8] |

| Centella asiatica | Ce(NO₃)₃·6H₂O | Calcined at 570°C | ~10 (HR-TEM) | - | - | [9] |

| Chelidonium majus | Ce(NO₃)₃·6H₂O | 50°C for 50 min, calcined at 600°C | 8-10 (SEM) | 10.14 | 3.3 | [4] |

| Viscum album | Ce(NO₃)₃·6H₂O | 50°C for 20 min, calcined at 600°C | - | 5.97 | 3.0 | [4] |

| Dillenia indica | Ce(NO₃)₃·6H₂O | Calcined at 300-500°C | ~70 (FESEM) | 7.05 - 26.15 | - | [10] |

| Oroxylum indicum | Ce(NO₃)₃·6H₂O | 60°C for 2h, pH 11 | ~30 (SEM) | 23.58 | 3.07 | [5][6] |

Characterization Techniques

A variety of analytical techniques are employed to characterize the synthesized this compound and the resulting cerium oxide nanoparticles.

| Technique | Purpose | Typical Findings |

| UV-Visible Spectroscopy | To confirm the formation of nanoparticles and determine the optical band gap. | Absorption peaks typically observed in the UV range (around 300-380 nm).[4][9][10][11] |

| Fourier Transform Infrared Spectroscopy (FTIR) | To identify the functional groups of the plant extract involved in the synthesis and to confirm the presence of Ce-O bonds. | Peaks corresponding to phytochemicals and a characteristic peak for the Ce-O stretching vibration (around 400-600 cm⁻¹).[9][10][11] |

| X-ray Diffraction (XRD) | To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. | Diffraction peaks corresponding to the face-centered cubic structure of ceria.[4][7][8][9][11] |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology, shape, and size of the nanoparticles. | Often reveals spherical or quasi-spherical nanoparticles.[4][6][7][9][11] |

| Transmission Electron Microscopy (TEM) / High-Resolution TEM (HR-TEM) | To obtain high-resolution images of the nanoparticles, determining their size, shape, and crystalline lattice. | Provides more accurate size and morphology details than SEM.[7][8][9] |

| Energy Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition of the synthesized material. | Confirms the presence of Cerium (Ce) and Oxygen (O).[6][8][9] |

Diagrams and Workflows

Green Synthesis Workflow

The following diagram illustrates the typical workflow for the green synthesis of this compound using plant extracts.

Caption: Workflow for the green synthesis of this compound.

Proposed Reaction Pathway

This diagram illustrates the proposed mechanism for the formation of this compound mediated by phytochemicals from the plant extract.

Caption: Proposed pathway for this compound formation.

Conclusion

The green synthesis of this compound using plant extracts presents a promising and sustainable avenue for the production of cerium-based nanomaterials. The rich diversity of phytochemicals in plants provides a natural source of reducing and capping agents, enabling the formation of stable nanoparticles. The experimental protocols outlined in this guide, along with the compiled quantitative data and characterization techniques, offer a comprehensive resource for researchers and professionals in the fields of nanotechnology and drug development. Further research can focus on optimizing synthesis parameters for different plant extracts to control the size, morphology, and properties of the resulting nanoparticles for specific biomedical and catalytic applications.

References

- 1. Green Synthesis of Cerium Oxide Nanoparticles, Characterization, and Their Neuroprotective Effect on Hydrogen Peroxide-Induced Oxidative Injury in Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Green" Synthesis of Cerium Oxide Particles in Water Extracts Petroselinum crispum | Semantic Scholar [semanticscholar.org]